ethyl [2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]carbamate
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Overview
Description
N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE is a complex organic compound characterized by its unique structure, which includes a quinazolinone core and various functional groups such as methoxy, nitro, and formamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE typically involves multiple steps. One common approach starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl chloroformate, which is then reacted with appropriate amines and other reagents to form the desired compound . The reaction conditions often require careful control of temperature, pH, and the use of solvents such as chloroform, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as chromatography and crystallization are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrophenylacetonitrile: Shares the dimethoxy and nitro groups but differs in the core structure.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Similar functional groups but used primarily as a protecting reagent.
1-(4,5-Dimethoxy-2-nitrophenyl) diazoethane: Used in photolysis and caging applications.
Uniqueness
N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE is unique due to its combination of functional groups and the quinazolinone core, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C19H20N4O7 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamate |
InChI |
InChI=1S/C19H20N4O7/c1-4-30-19(25)21-22-17(20-13-8-6-5-7-11(13)18(22)24)12-9-15(28-2)16(29-3)10-14(12)23(26)27/h5-10,17,20H,4H2,1-3H3,(H,21,25) |
InChI Key |
VUOOUFLIWJMSLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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